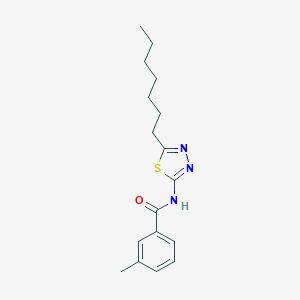![molecular formula C27H19N3O3 B404466 2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol](/img/structure/B404466.png)
2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol is a complex organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of Biphenyl and Phenyl Groups: These groups can be introduced through Suzuki or Heck coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with boronic acids or alkenes.
Nitration: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the phenolic and imidazole moieties.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its imidazole core, which is common in many drugs.
Industry: Use in the development of advanced materials, such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action of 2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the imidazole ring might coordinate with metal ions or participate in hydrogen bonding.
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives, such as:
2-Phenyl-4,5-diphenyl-1H-imidazole: Known for its antifungal and antibacterial properties.
4-Nitroimidazole: Used as an antimicrobial agent.
Biphenyl derivatives: Commonly used in the development of liquid crystals and other advanced materials.
2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol is unique due to the combination of biphenyl, phenyl, and nitro groups, which might confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H19N3O3 |
|---|---|
Molecular Weight |
433.5g/mol |
IUPAC Name |
4-nitro-2-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]phenol |
InChI |
InChI=1S/C27H19N3O3/c31-24-16-15-22(30(32)33)17-23(24)27-28-25(20-9-5-2-6-10-20)26(29-27)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17,31H,(H,28,29) |
InChI Key |
SRFBNJKHKMMINP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B404383.png)
![5-methyl-2-phenyl-4-[(2,4,6-tribromoanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B404385.png)



![4-Bromo-2-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol](/img/structure/B404391.png)

![2-(azepan-1-yl)-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]acetamide](/img/structure/B404395.png)

![5-[(4-chloroanilino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B404400.png)


![2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B404410.png)
![1-[(2,3-Dichlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B404411.png)
